molecular formula C9H18ClNO B2451845 2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride CAS No. 879638-52-5

2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride

Cat. No. B2451845
CAS RN: 879638-52-5
M. Wt: 191.7
InChI Key: LTCWWZQMRUTGRZ-UHFFFAOYSA-N
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Description

The compound “2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride” is an impurity of Cevimeline hydrochloride, which is a selective M1 receptor agonist . It appears as a colorless or white to yellow liquid or low melting solid .


Physical And Chemical Properties Analysis

The compound appears as a colorless or white to yellow liquid or low melting solid . More specific physical and chemical properties are not directly available from the search results.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Studies have focused on synthesizing various esters and compounds derived from azabicyclo[2.2.2]octane structures, utilizing techniques like NMR spectroscopy and X-ray crystallography for structural analysis. These syntheses provide foundational knowledge for developing more complex derivatives of azabicyclo[2.2.2]octane compounds (Fernández et al., 1999); (Sonar, Parkin, & Crooks, 2007).

  • Molecular Structure and Conformation : Detailed structural studies using methods like X-ray diffraction and NMR spectroscopy have been conducted on various azabicyclo[2.2.2]octane derivatives. These studies aid in understanding the molecular configuration and conformation, which is crucial for potential applications in various fields (Arias-Pérez et al., 2001).

Biological Activity and Potential Applications

  • Antiprotozoal Activity : Research has shown that certain azabicyclo[2.2.2]octane derivatives exhibit significant antiprotozoal activity. This suggests potential applications in developing treatments for diseases caused by protozoa (Seebacher et al., 2005).

  • Nicotinic Acetylcholine Receptor Agonists : Some studies have identified azabicyclo[2.2.2]octane derivatives as potent agonists for the alpha7 nicotinic acetylcholine receptor. This suggests possible applications in neurological research or therapeutics (Tatsumi et al., 2004).

  • Radioisotope Labeling for Imaging : Certain derivatives of azabicyclo[2.2.2]octane have been synthesized for potential use as radiopharmaceuticals. This could have implications in medical imaging and diagnostics (Rzeszotarski et al., 1984).

properties

IUPAC Name

2-(1-azabicyclo[2.2.2]octan-3-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c11-6-3-9-7-10-4-1-8(9)2-5-10;/h8-9,11H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCWWZQMRUTGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)CCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride

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